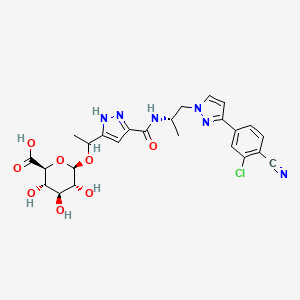
Darolutamide-Glu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Darolutamide-Glu is a compound primarily known for its role in the treatment of prostate cancer. It is an androgen receptor inhibitor that is used in combination with other therapies to treat metastatic hormone-sensitive prostate cancer and non-metastatic castration-resistant prostate cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Darolutamide-Glu involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for the analysis and purification of the compound .
化学反応の分析
Types of Reactions
Darolutamide-Glu undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .
科学的研究の応用
Darolutamide-Glu has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of androgen receptor inhibition and to develop new therapeutic agents.
Biology: It is used in cellular and molecular biology research to investigate the role of androgen receptors in prostate cancer and other diseases.
Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of prostate cancer and other androgen receptor-related conditions.
Industry: It is used in the pharmaceutical industry for the development and production of new androgen receptor inhibitors
作用機序
Darolutamide-Glu exerts its effects by competitively inhibiting the binding of androgens to their receptors. This inhibition prevents the activation of androgen receptors, thereby blocking the transcription of androgen-responsive genes. The molecular targets of this compound include the androgen receptor and associated signaling pathways, which are crucial for the growth and survival of prostate cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds to Darolutamide-Glu include other androgen receptor inhibitors such as enzalutamide and apalutamide. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
This compound is unique in its ability to inhibit androgen receptors with high specificity and low potential for central nervous system side effects. This makes it a valuable option for patients who may not tolerate other androgen receptor inhibitors .
特性
分子式 |
C25H27ClN6O8 |
|---|---|
分子量 |
575.0 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[1-[3-[[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]carbamoyl]-1H-pyrazol-5-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H27ClN6O8/c1-11(10-32-6-5-16(31-32)13-3-4-14(9-27)15(26)7-13)28-23(36)18-8-17(29-30-18)12(2)39-25-21(35)19(33)20(34)22(40-25)24(37)38/h3-8,11-12,19-22,25,33-35H,10H2,1-2H3,(H,28,36)(H,29,30)(H,37,38)/t11-,12?,19-,20-,21+,22-,25+/m0/s1 |
InChIキー |
OKBOLZCXQYZEGL-IVRNUPPQSA-N |
異性体SMILES |
C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
正規SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)OC4C(C(C(C(O4)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



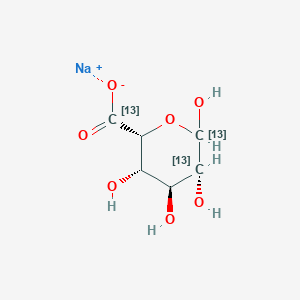
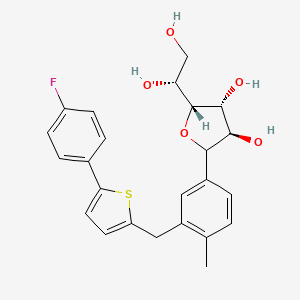
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
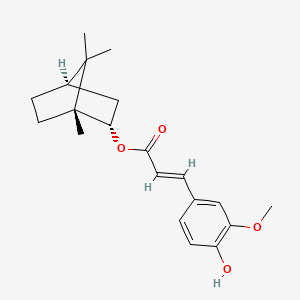
![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
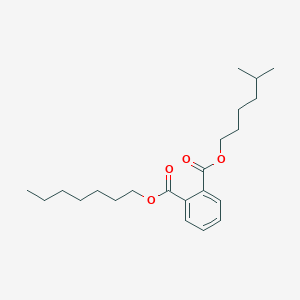
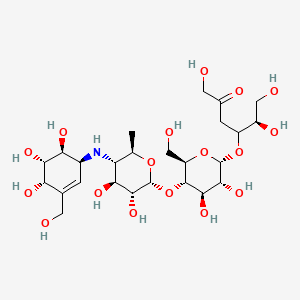
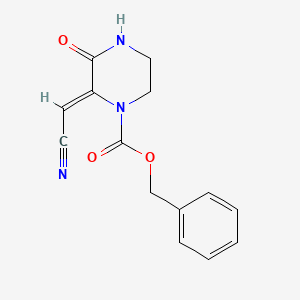
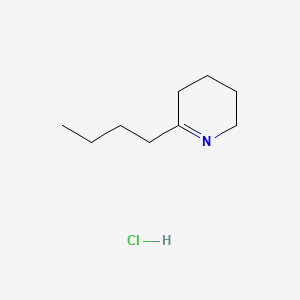
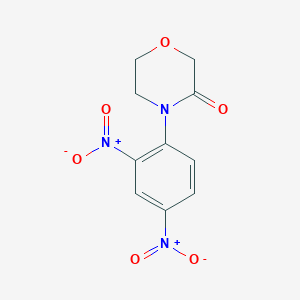
![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)

